molecular formula C22H18BrClN2O3 B5962475 N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide

N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No. B5962475
M. Wt: 473.7 g/mol
InChI Key: YCYMVWNZWQWVAS-UHFFFAOYSA-N
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Description

N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is known to have promising properties that make it a potential candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of inflammatory mediators and a subsequent decrease in inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition can lead to a reduction in inflammation. This compound has also been shown to have anti-tumor properties by inhibiting the activity of certain enzymes that are involved in tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its potential use in drug discovery. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for research involving N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide. These include further studies on its mechanism of action, its potential use in drug discovery, and its applications in the treatment of various diseases. Additionally, research could focus on the development of new synthesis methods for this compound and the optimization of its properties for specific applications.

Synthesis Methods

The synthesis of N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide involves a multi-step process that includes the reaction of 2-bromo-5-nitrobenzamide with 4-chloro-2-methylphenol in the presence of a base. This is followed by the reduction of the nitro group using a reducing agent and the subsequent acylation of the resulting amine with acetic anhydride. The final product is obtained by the reaction of the acylated amine with 4-chloro-2-methylphenoxyacetic acid.

Scientific Research Applications

N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to be a potent inhibitor of certain enzymes, which makes it a potential candidate for use in drug discovery.

properties

IUPAC Name

N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O3/c1-14-11-16(24)7-10-20(14)29-13-21(27)25-17-8-9-18(23)19(12-17)26-22(28)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMVWNZWQWVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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